An In-Depth Technical Guide to Maleic Anhydride: Chemical Properties and Structure
An In-Depth Technical Guide to Maleic Anhydride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Foreword
Maleic anhydride (MA), a seemingly simple cyclic dicarboxylic anhydride, stands as a cornerstone in the edifice of modern industrial chemistry. Its rich and versatile reactivity, stemming from a unique combination of an electron-deficient double bond and a reactive anhydride ring, has established it as an indispensable building block in a vast array of applications, from high-performance polymers to life-saving pharmaceuticals. This guide, tailored for the discerning scientific professional, moves beyond a cursory overview to provide a deep, mechanistic understanding of maleic anhydride's chemical properties and structural nuances. We will explore the fundamental principles that govern its reactivity, delve into its synthesis and key transformations, and illuminate its burgeoning role in the sophisticated realm of drug development and bioconjugation. Our objective is to equip researchers and scientists with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable molecule.
Molecular Architecture and Physicochemical Profile
Maleic anhydride, with the chemical formula C₄H₂O₃, is the acid anhydride of maleic acid.[1][2] It presents as a colorless or white crystalline solid with a characteristic acrid, pungent odor.[3][4]
Structural and Bonding Characteristics
The molecule possesses a planar, cyclic structure, a feature that significantly influences its reactivity.[1][2] This five-membered ring consists of two carbonyl carbons, two sp²-hybridized carbons forming a double bond, and an oxygen atom.[2] This arrangement results in a strained ring system, contributing to the high reactivity of the anhydride group. The double bond is electron-deficient due to the strong electron-withdrawing effect of the adjacent carbonyl groups, rendering it highly susceptible to nucleophilic attack and a potent dienophile in cycloaddition reactions.[5][6]
Key Physicochemical Properties
A comprehensive understanding of maleic anhydride's physical properties is crucial for its safe handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 98.06 g/mol | [2][3][4] |
| Melting Point | 52.8 °C (127.0 °F) | [1][7] |
| Boiling Point | 202 °C (396 °F) | [1][7] |
| Density | 1.48 g/cm³ | [1][4][7] |
| Solubility | Reacts with water to form maleic acid. Soluble in many organic solvents like ethanol and acetone, but sparingly soluble in petroleum ether and carbon tetrachloride. | [1][7][8] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [1][7] |
| Flash Point | 102 °C (Closed Cup) | [7][9] |
Spectroscopic Signature
The structural features of maleic anhydride give rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization in reaction mixtures.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching bands characteristic of a cyclic anhydride, typically appearing around 1780 cm⁻¹ and 1850 cm⁻¹. The C=C double bond stretch is also observable, though it can be weaker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum exhibits a single sharp singlet for the two equivalent vinyl protons, typically found around 7.0 ppm. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the sp²-hybridized carbons of the double bond.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z 98, corresponding to the molecular weight of maleic anhydride.
The Chemistry of Maleic Anhydride: A Tale of Dual Reactivity
The chemical behavior of maleic anhydride is dictated by its two primary reactive sites: the anhydride group and the carbon-carbon double bond. This dual functionality is the cornerstone of its versatility.[9]
Reactions of the Anhydride Moiety
The anhydride group is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
-
Hydrolysis: Maleic anhydride readily hydrolyzes in the presence of water to form maleic acid (cis-butenedioic acid).[1][10][11] This reaction is rapid at room temperature and is a crucial consideration when handling the compound in non-anhydrous conditions.[10] The mechanism involves nucleophilic addition of a water molecule to one of the carbonyl carbons, followed by proton transfer to open the ring.[10][12]
-
Alcoholysis and Aminolysis: With alcohols, maleic anhydride reacts to form monoesters (half-esters).[1] Similarly, reaction with amines yields maleamic acids.[1] These reactions are fundamental in the synthesis of various polymers and fine chemicals.
Reactions of the Carbon-Carbon Double Bond
The electron-deficient nature of the double bond makes it a prime target for a variety of addition reactions.
-
Diels-Alder Reaction: Maleic anhydride is a classic and highly reactive dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[1][13][14] Its reaction with conjugated dienes, such as 1,3-butadiene, is a textbook example of this Nobel Prize-winning transformation.[1] The electron-withdrawing carbonyl groups significantly activate the double bond for this reaction.[5][6]
-
Polymerization: Maleic anhydride can undergo both homopolymerization and copolymerization.[8][15] It readily copolymerizes with electron-rich monomers like styrene in an alternating fashion, a consequence of the unique conjugation pattern that makes its double bond an excellent electron acceptor.[16][17] This property is extensively utilized in the production of a wide range of copolymers with tailored properties.[3][18]
-
Other Addition Reactions: The double bond can also participate in other addition reactions, such as Michael additions and ene reactions.[1]
Synthesis of Maleic Anhydride
Industrially, maleic anhydride is produced on a large scale primarily through the vapor-phase oxidation of n-butane.[1][19] This process has largely supplanted the older method of oxidizing benzene due to economic and environmental advantages.[1][20]
The modern n-butane oxidation process utilizes a vanadium phosphate (VPO) catalyst and is highly exothermic.[20][21] The overall reaction converts the methyl groups of butane to carboxylates and dehydrogenates the carbon backbone.[1]
A less common method involves the recovery of maleic anhydride as a by-product during the production of phthalic anhydride from o-xylene.[19][20]
On a laboratory scale, maleic anhydride can be synthesized by the dehydration of maleic acid, often by heating with a dehydrating agent or by azeotropic distillation.[22]
Applications in Research and Development
The unique reactivity profile of maleic anhydride has cemented its role in numerous advanced applications, particularly in polymer chemistry and the life sciences.
Polymer Science and Materials Engineering
Approximately 50% of the global output of maleic anhydride is used in the manufacturing of unsaturated polyester resins (UPR).[1] These resins are crucial components in fiberglass-reinforced plastics, which find applications in construction, automotive, and marine industries.[1] Maleic anhydride is also a key precursor to 1,4-butanediol (BDO), a monomer used in the production of thermoplastic polyurethanes and other high-performance polymers.[1][7] Furthermore, maleic anhydride is widely used to modify the properties of existing polymers by grafting it onto polymer backbones, which can enhance adhesion, compatibility, and thermal stability.[23][24]
Drug Development and Bioconjugation
The reactivity of the anhydride group with primary amines makes maleic anhydride and its derivatives valuable reagents in bioconjugation. This reaction can be used to link drug molecules, imaging agents, or other functionalities to proteins and other biomolecules. Maleimides, which are derivatives of maleic anhydride, are particularly important in this field.[17] They are synthesized by reacting maleic anhydride with a primary amine followed by ring closure.[17] The double bond of the maleimide is highly reactive towards thiol groups (present in cysteine residues of proteins), forming stable thioether linkages. This specific and efficient reaction is a cornerstone of modern bioconjugation strategies for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.
Safety and Handling
Maleic anhydride is a corrosive substance and a potent irritant to the skin, eyes, and respiratory tract.[1][25][26] It is also a known skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions.[1][25] Therefore, stringent safety precautions must be observed when handling this chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In situations where dust or vapors may be generated, respiratory protection is essential.[27][28]
-
Ventilation: Work with maleic anhydride in a well-ventilated area, preferably within a chemical fume hood.[27]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[28] In case of contact, immediately flush the affected area with copious amounts of water.[8][28]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, strong oxidizing agents, and sources of ignition.[29][30] Keep containers tightly closed.
Experimental Protocols
Diels-Alder Reaction of Anthracene and Maleic Anhydride
This experiment illustrates the classic use of maleic anhydride as a dienophile.
Methodology:
-
Apparatus Setup: To a flame-dried 25-mL round-bottom flask containing a magnetic stir bar, add 0.80 g of anthracene and 0.40 g of maleic anhydride.[6]
-
Solvent Addition: Attach a reflux condenser and add 10 mL of xylene as the solvent.[6]
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 30-60 minutes.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, will crystallize out of solution. Collect the crystals by vacuum filtration and wash with a small amount of cold xylene.
-
Characterization: The product can be characterized by its melting point and spectroscopic techniques (¹H NMR, IR).
Hydrolysis of Maleic Anhydride to Maleic Acid
This protocol demonstrates the ring-opening reaction of the anhydride.
Methodology:
-
Reaction Setup: In a beaker, carefully add a known amount of maleic anhydride to a stoichiometric amount of water with stirring. The reaction is exothermic.
-
Observation: Observe the dissolution of the solid as it reacts to form the more water-soluble maleic acid.
-
Isolation: The maleic acid can be isolated by evaporating the water, though care must be taken as heating can reverse the reaction.
-
Verification: The formation of maleic acid can be confirmed by titration with a standard base or by spectroscopic analysis.
Visualizing Key Concepts
Molecular Structure of Maleic Anhydride
Caption: 2D structure of the maleic anhydride molecule.
Diels-Alder Reaction Workflow
Caption: Schematic of the Diels-Alder reaction with maleic anhydride.
Hydrolysis of Maleic Anhydride
Caption: Mechanism of the hydrolysis of maleic anhydride.
Conclusion
Maleic anhydride's enduring importance in both academic research and industrial applications is a testament to its remarkable chemical versatility. The interplay between its strained anhydride ring and electron-poor double bond provides a rich platform for a multitude of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of its structure, properties, and reactivity is not merely academic; it is the key to unlocking new materials, more efficient synthetic routes, and innovative therapeutic strategies. As the demand for advanced polymers and sophisticated bioconjugates continues to grow, the role of maleic anhydride as a pivotal chemical intermediate is poised to expand even further, solidifying its status as a truly indispensable molecule.
References
-
Wikipedia. Maleic anhydride. [Link]
-
PubChem. Maleic Anhydride | C4H2O3 | CID 7923. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. Synthesis of Maleic Anhydride. [Link]
-
Study.com. Maleic Anhydride Density, Uses & Structure. [Link]
-
News. What Happens When Maleic Anhydride Reacts With Water?. [Link]
-
ConnectSci. Solid-phase polymerization of maleic anhydride at high pressures. [Link]
-
Zibo Anquan Chemical Co., Ltd. What are the physical properties of maleic anhydride?. [Link]
-
Zibo Anquan Chemical Co., Ltd. The chemical formula of maleic anhydride is C4H2O3. [Link]
-
Organic Reactions. The Diels-Alder Reaction with Maleic Anhydride. [Link]
-
Huntsman Corporation. Maleic Anhydride Structure: A Key Component in Industrial Chemistry. [Link]
-
Zibo Anquan Chemical Co., Ltd. Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications. [Link]
-
Millennium Petrochemicals Inc. The Impact of Maleic Anhydride in Plasticizers and Polymer Modification. [Link]
-
Wiley Online Library. Poly(maleic Anhydride). [Link]
-
Zibo Anquan Chemical Co., Ltd. There are four industrial production technologies of maleic anhydride. [Link]
-
Environmental Protection Agency. Maleic Anhydride | EPA. [Link]
-
MOL Group. Maleic Anhydride Production 2019. [Link]
-
JN International. Maleic Anhydride. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. Properties and Stability of Maleic Anhydride. [Link]
-
National Institute of Standards and Technology. Maleic anhydride - the NIST WebBook. [Link]
-
Zibo Anhao Chemical Co., Ltd. Global and Domestic Maleic Anhydride Production Processes and. [Link]
-
INEOS Joliet. Maleic Anhydride NA. [Link]
-
New Jersey Department of Health. Maleic anhydride - Hazardous Substance Fact Sheet. [Link]
-
NexantECA. Maleic Anhydride (MAN). [Link]
-
MOL Group. Maleic anhydride. [Link]
-
Richard Turton. Production of Maleic Anhydride. [Link]
-
Hanwha Chemical Corporation. 108-31-6 Abbreviation : MA(Maleic anhydride) Molecular Structure. [Link]
-
ACS Publications. The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course. [Link]
-
Zibo Anquan Chemical Co., Ltd. Maleic Anhydride and Water Reaction: A Brief Overview. [Link]
-
Chemistry LibreTexts. 8.6: Characteristics of the Diels-Alder Reaction. [Link]
-
TU Clausthal – ICVT. Maleic anhydride synthesis in a millistructured fixed-bed reactor. [Link]
-
Alpha Chemical Co. Maleic Anhydride: Properties, Applications, and Benefits. [Link]
-
ACS Publications. Synthesis of Maleic Anhydride in an Inert Membrane Reactor. Effect of Reactor Configuration. [Link]
-
National Institutes of Health. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. [Link]
-
ScienceLab.com. Maleic anhydride MSDS. [Link]
-
Zibo Anquan Chemical Co., Ltd. What is maleic anhydride diels alder reaction?. [Link]
-
Shanghai Douwin Chemical Co.,Ltd. Maleic Anhydride Uses. [Link]
-
ACS Publications. Plasma Polymerization of Maleic Anhydride: Just What Are the Right Deposition Conditions?. [Link]
- Google Patents. US3733292A - Hydrolysis of maleic anhydride copolymers.
-
BAICHENG. Maleic Anhydride for Polymer Modification: 5 Key Benefits. [Link]
-
myChem. MALEIC ANHYDRIDE. [Link]
Sources
- 1. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 2. The chemical formula of maleic anhydride is C4H2O3 - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 3. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Maleic Anhydride Density, Uses & Structure | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Maleic Anhydride Structure: A Key Component in Industrial Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 9. jnintllc.com [jnintllc.com]
- 10. What Happens When Maleic Anhydride Reacts With Water? - News - Anquan Chemical [zbaqchem.com]
- 11. Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications - Knowledge [xiangyuch.com]
- 12. Maleic Anhydride and Water Reaction: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 13. organicreactions.org [organicreactions.org]
- 14. What is maleic anhydride diels alder reaction? - Knowledge - Anquan Chemical [zbaqchem.com]
- 15. connectsci.au [connectsci.au]
- 16. tandfonline.com [tandfonline.com]
- 17. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alphachem.biz [alphachem.biz]
- 19. There are four industrial production technologies of maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [m.zbaqchem.com]
- 20. Synthesis of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 21. Maleic anhydride synthesis in a millistructured fixed-bed reactor - Institute of Chemical and Electrochemical Process Engineering [icvt.tu-clausthal.de]
- 22. Maleic anhydride synthesis - chemicalbook [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
- 24. jsbcgroup.com [jsbcgroup.com]
- 25. ineos.com [ineos.com]
- 26. nj.gov [nj.gov]
- 27. molgroupchemicals.com [molgroupchemicals.com]
- 28. home.miracosta.edu [home.miracosta.edu]
- 29. What are the physical properties of maleic anhydride? - Knowledge - Anquan Chemical [zbaqchem.com]
- 30. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
